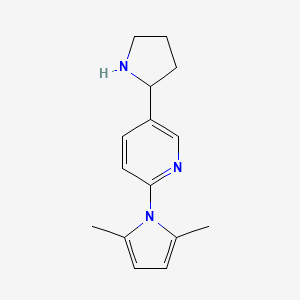
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the pyridine ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The pyrrole and pyridine rings can be coupled using cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions could target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce saturated heterocycles.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, compounds with pyrrole and pyridine rings are often investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In industry, such compounds could be used in the development of agrochemicals, dyes, or polymers.
作用機序
The mechanism of action for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the pyrrolidine ring.
5-(Pyrrolidin-2-yl)pyridine: Lacks the dimethylpyrrole ring.
2,5-Dimethyl-1H-pyrrole: Lacks both the pyridine and pyrrolidine rings.
Uniqueness
The uniqueness of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to its simpler analogs.
特性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
2-(2,5-dimethylpyrrol-1-yl)-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C15H19N3/c1-11-5-6-12(2)18(11)15-8-7-13(10-17-15)14-4-3-9-16-14/h5-8,10,14,16H,3-4,9H2,1-2H3 |
InChIキー |
QOCMICCILPLGEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


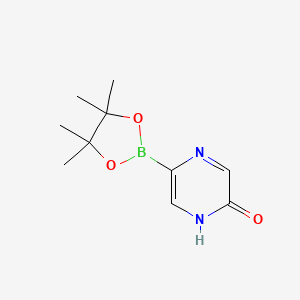
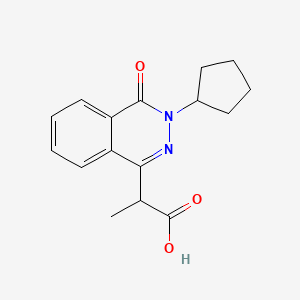



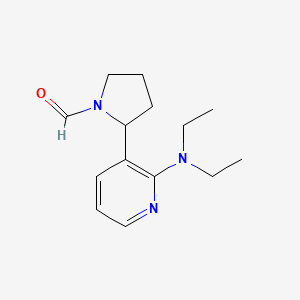
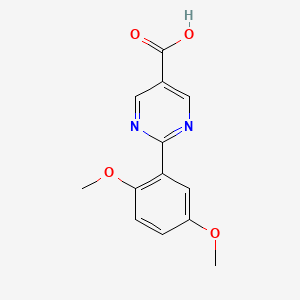
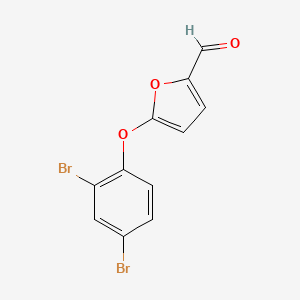


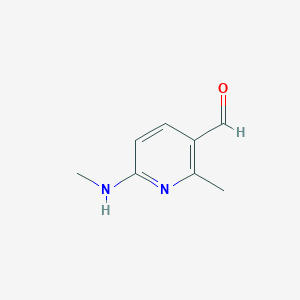


![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)
